17alpha(H),21alpha(H)-22RS-Bishomohopane 17alpha(H),21alpha(H)-22RS-Bishomohopane
Brand Name: Vulcanchem
CAS No.: 105498-25-7
VCID: VC0025404
InChI: InChI=1S/C32H56/c1-9-11-22(2)23-14-19-29(5)24(23)15-20-31(7)26(29)12-13-27-30(6)18-10-17-28(3,4)25(30)16-21-32(27,31)8/h22-27H,9-21H2,1-8H3/t22?,23-,24+,25-,26+,27+,29-,30-,31+,32+/m0/s1
SMILES: CCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Molecular Formula: C32H56
Molecular Weight: 440.8

17alpha(H),21alpha(H)-22RS-Bishomohopane

CAS No.: 105498-25-7

Cat. No.: VC0025404

Molecular Formula: C32H56

Molecular Weight: 440.8

* For research use only. Not for human or veterinary use.

17alpha(H),21alpha(H)-22RS-Bishomohopane - 105498-25-7

Specification

CAS No. 105498-25-7
Molecular Formula C32H56
Molecular Weight 440.8
IUPAC Name (3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-pentan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Standard InChI InChI=1S/C32H56/c1-9-11-22(2)23-14-19-29(5)24(23)15-20-31(7)26(29)12-13-27-30(6)18-10-17-28(3,4)25(30)16-21-32(27,31)8/h22-27H,9-21H2,1-8H3/t22?,23-,24+,25-,26+,27+,29-,30-,31+,32+/m0/s1
Standard InChI Key OWRSREGIRFCWIJ-QFOKDZGSSA-N
SMILES CCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator